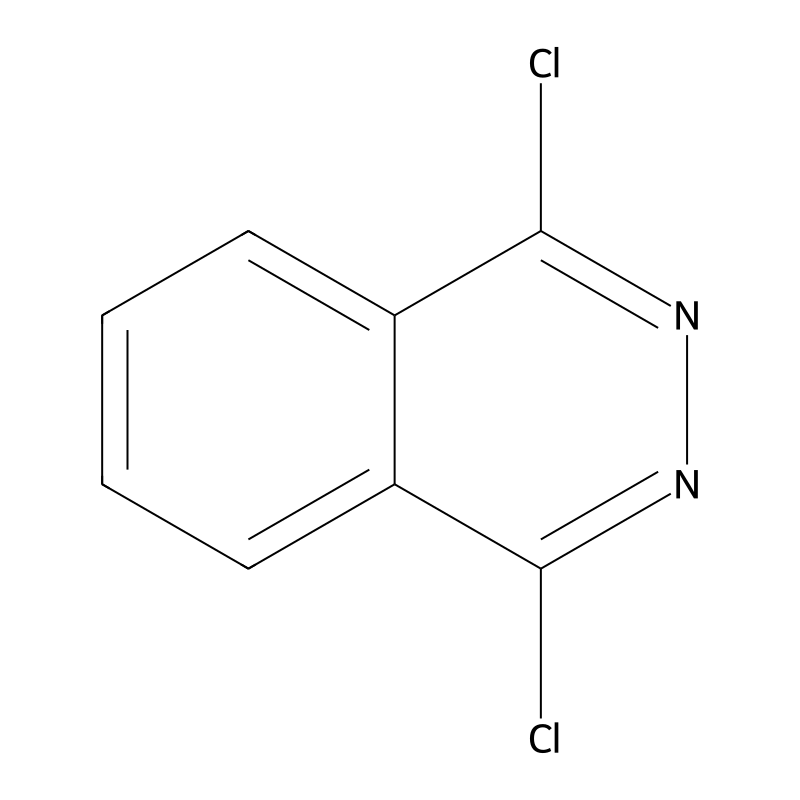

1,4-Dichlorophthalazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor in Medicinal Chemistry

1,4-DCP serves as a starting reagent for the synthesis of various 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines, a class of compounds with potential therapeutic properties. One study explored its use in the synthesis of these derivatives, aiming to discover novel antimicrobial agents. []

Coupling Agent in Polymer Synthesis

Beyond medicinal chemistry, 1,4-DCP demonstrates utility as a coupling reagent in the creation of novel soluble polymer-bound ligands. These ligands possess potential applications in various fields, including catalysis and separation science. []

1,4-Dichlorophthalazine is an organic compound with the molecular formula . It features a phthalazine core substituted with two chlorine atoms at the 1 and 4 positions. This compound is characterized by its aromatic structure, which contributes to its chemical stability and reactivity. The presence of chlorine atoms enhances its electrophilic properties, making it a valuable intermediate in various chemical syntheses.

- Substitution Reactions: The chlorine atoms can be replaced by nucleophiles, leading to the formation of various derivatives. For example, nucleophilic substitution can yield amine or hydroxyl derivatives.

- Reduction Reactions: The compound can undergo reduction to form corresponding amines or other reduced derivatives.

- Coupling Reactions: It can engage in coupling reactions to produce more complex organic molecules, often employed in the synthesis of pharmaceuticals and agrochemicals .

Research indicates that 1,4-dichlorophthalazine and its derivatives exhibit notable biological activities. They have been investigated for their potential as catalysts in asymmetric reactions, particularly in the synthesis of biologically active compounds . Additionally, some derivatives have shown promise in medicinal chemistry, particularly in targeting specific biological pathways.

Several methods exist for synthesizing 1,4-dichlorophthalazine:

- Direct Chlorination: Starting from phthalazine, chlorination can be performed using chlorine gas or chlorinating agents under controlled conditions to selectively introduce chlorine at the 1 and 4 positions.

- Derivatization of Phthalazines: Various synthetic routes involve modifying existing phthalazine compounds through substitution or coupling reactions with chlorinating agents .

- Catalyzed Reactions: Some studies have explored the use of catalysts, such as cinchona alkaloids, to facilitate the synthesis of 1,4-dichlorophthalazine derivatives through asymmetric reactions .

1,4-Dichlorophthalazine finds applications in various fields:

- Pharmaceutical Chemistry: It serves as a precursor for synthesizing bioactive compounds and drugs.

- Agrochemicals: The compound is utilized in developing pesticides and herbicides due to its reactive nature.

- Material Science: Its derivatives are explored for use in dyes and pigments owing to their stable aromatic structures .

Studies involving 1,4-dichlorophthalazine often focus on its interactions with biological systems. For instance:

- Catalytic Activity: Research has demonstrated that certain derivatives can catalyze significant organic reactions, showcasing their utility in synthetic organic chemistry .

- Biological Pathways: Investigations into how these compounds interact with specific enzymes or receptors are ongoing, aiming to elucidate their potential therapeutic effects.

Several compounds share structural similarities with 1,4-dichlorophthalazine. A comparison highlights its unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Phthalazine | Dihydropyridazine | Parent compound; lacks chlorine substituents. |

| 2-Chlorophthalazine | Substituted phthalazine | Contains one chlorine atom; different reactivity. |

| 1,2-Dichlorobenzene | Aromatic hydrocarbon | Different functional group positioning; no nitrogen. |

Similar Compounds- Phthalazine

- 2-Chlorophthalazine

- 1,2-Dichlorobenzene

The classical synthesis of 1,4-dichlorophthalazine has been established through several well-documented methodologies, with phosphorus-based chlorinating agents serving as the primary synthetic tools [3]. The most fundamental approach involves the direct chlorination of 1,4-dioxophthalazine using various phosphorus chloride derivatives under controlled reaction conditions [1] [3].

Phosphorus Pentachloride Method

The phosphorus pentachloride method represents one of the most efficient classical approaches for synthesizing 1,4-dichlorophthalazine [3]. This methodology involves treating 1,4-dioxophthalazine with phosphorus pentachloride in a sealed reaction vessel at elevated temperatures ranging from 140-150°C for approximately 4 hours [3]. The reaction proceeds through a nucleophilic substitution mechanism where the phosphorus pentachloride replaces the oxygen atoms with chlorine atoms [3].

The sealed vessel approach yields exceptional results, achieving 96.5% yield with minimal purification requirements [3]. The reaction mixture is typically quenched with ice water after cooling, followed by neutralization with ammonium hydroxide while maintaining temperatures below 10°C [3]. The product is subsequently purified through dissolution in methylene chloride, treatment with activated carbon, and recrystallization from tetrahydrofuran [3].

Phosphorus Oxychloride Methodology

Phosphorus oxychloride has been employed as an alternative chlorinating agent for the synthesis of 1,4-dichlorophthalazine, though with variable success rates [3] [13]. The conventional phosphorus oxychloride method involves refluxing 1,4-dioxophthalazine with phosphorus oxychloride for extended periods, typically 18 hours [13]. However, this approach often yields unsatisfactory results with poor product yields and requires laborious purification procedures [3].

The mechanism involves the formation of an intermediate phosphate ester, which subsequently undergoes chloride displacement to afford the dichlorinated product [13]. The reaction conditions typically require anhydrous solvents and inert atmosphere protection to prevent hydrolysis of the chlorinating agent [13].

Atmospheric Pressure Variants

An improved modification of the phosphorus pentachloride method has been developed to operate under atmospheric pressure conditions [3]. This approach utilizes carbon tetrabromide as a solvent medium, allowing the reaction to proceed at 140°C without the safety concerns associated with high-pressure systems [3]. The atmospheric pressure variant achieves yields of approximately 78%, with the added advantage of solvent recovery and reuse [3].

Catalyzed Phosphorus Trichloride Method

A more recent classical approach employs phosphorus trichloride in combination with catalytic systems [1]. This methodology utilizes 4-dimethylaminopyridine or 1,8-diazabicyclo[5.4.0]undec-7-ene as catalysts in acetonitrile solvent [1]. The reaction proceeds at temperatures between 60-100°C with controlled addition of phosphorus trichloride over 3-6 hours [1]. This catalyzed approach achieves yields of approximately 75% while offering improved selectivity and reduced side product formation [1].

| Method | Starting Material | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Phosphorus pentachloride - Sealed vessel | 1,4-Dioxophthalazine | 140-150°C, 4h, sealed pressure bottle | 96.5 | Quantitative yield, minimal purification needed | High pressure requirements, safety concerns |

| Phosphorus oxychloride - Conventional | 1,4-Dioxophthalazine | Reflux with phosphorus oxychloride, 18h | Variable (poor) | Traditional method | Poor yields, difficult purification |

| Phosphorus pentachloride - Atmospheric pressure | 1,4-Dioxophthalazine | 140°C, phosphorus pentachloride in carbon tetrabromide solvent | 78 | Atmospheric pressure operation | Moderate yield, solvent recovery needed |

| Phosphorus trichloride with catalyst | Diketone phthalazines | 60-100°C, with 4-dimethylaminopyridine catalyst | 75 | Good selectivity with catalyst | Complex catalyst system |

Modern Synthetic Strategies

Contemporary synthetic methodologies for 1,4-dichlorophthalazine have evolved to incorporate advanced techniques that enhance efficiency, selectivity, and environmental compatibility [14] [15]. These modern approaches leverage technological innovations such as microwave irradiation, solid-supported catalysis, and multicomponent reaction strategies [22] [24].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of 1,4-dichlorophthalazine derivatives [22] [24]. This methodology utilizes electromagnetic radiation to provide rapid and uniform heating, significantly reducing reaction times from hours to minutes [22]. The microwave approach typically employs power levels between 100-300 watts with temperature control systems maintaining optimal reaction conditions [24].

The microwave-assisted chlorination of phthalazine precursors achieves reaction completion within 10-30 minutes compared to several hours required by conventional heating methods [22]. This approach demonstrates yields ranging from 60-94% depending on the specific substrate and reaction conditions employed [24]. The enhanced reaction kinetics result from improved molecular motion and more efficient energy transfer to the reaction mixture [22].

Solid-Supported Synthesis

Solid-supported synthetic methodologies have been developed to facilitate the preparation of 1,4-dichlorophthalazine through heterogeneous catalysis [29]. These approaches utilize solid acid catalysts such as para-toluenesulfonic acid supported on silica or other inorganic matrices [29]. The solid-supported methodology offers advantages including simplified product isolation, catalyst recyclability, and reduced waste generation [29].

The reaction proceeds through a solid-state organic reaction mechanism where phthalic anhydride derivatives undergo cyclization with hydrazide precursors in the presence of the solid catalyst [29]. Subsequent chlorination steps convert the intermediate phthalazinone to the desired dichloride product [29]. This methodology achieves yields of 70-85% with excellent catalyst recovery and reuse potential [29].

One-Pot Multicomponent Reactions

One-pot multicomponent reaction strategies have been developed to streamline the synthesis of 1,4-dichlorophthalazine from readily available starting materials [15]. These approaches combine multiple synthetic transformations in a single reaction vessel, eliminating the need for intermediate isolation and purification steps [15]. The multicomponent strategy typically involves the sequential addition of reagents with careful timing to ensure optimal conversion efficiency [15].

The one-pot methodology demonstrates particular utility in preparing substituted 1,4-dichlorophthalazine derivatives where multiple functional group manipulations are required [15]. Reaction yields typically range from 50-80% with the significant advantage of reduced overall synthetic time and improved atom economy [15].

Palladium-Catalyzed Approaches

Palladium-catalyzed synthetic routes have been investigated for the preparation of complex phthalazine derivatives that can subsequently undergo chlorination to yield 1,4-dichlorophthalazine [16]. These methodologies utilize palladium complexes such as tetrakis(triphenylphosphine)palladium in combination with bis(diphenylphosphino)ferrocene dichloropalladium as co-catalysts [16]. The palladium-catalyzed approach enables cross-coupling reactions that build the phthalazine core structure with high selectivity [16].

The reaction conditions typically involve temperatures of 50-110°C in anhydrous tetrahydrofuran under nitrogen atmosphere protection [16]. Yields ranging from 75-90% have been achieved using optimized catalyst loadings of 2% palladium relative to the limiting substrate [16]. The palladium-catalyzed methodology offers excellent functional group tolerance and enables the preparation of complex substituted derivatives [16].

| Method | Key Features | Reaction Time | Temperature | Typical Yield (%) | Environmental Impact |

|---|---|---|---|---|---|

| Microwave-assisted synthesis | Rapid heating, reduced reaction time | 10-30 minutes | 80-150°C | 60-94 | Reduced energy consumption |

| Solid-supported synthesis | Heterogeneous catalysis, easy separation | 2-6 hours | Room temperature to 100°C | 70-85 | Recyclable catalysts |

| One-pot multicomponent reaction | Multiple steps in single reaction vessel | 1-8 hours | 40-120°C | 50-80 | Atom economy improved |

| Palladium-catalyzed approach | Metal-catalyzed cross-coupling reactions | 6-12 hours | 50-110°C | 75-90 | Selective transformations |

Optimization of Synthetic Procedures

The optimization of synthetic procedures for 1,4-dichlorophthalazine synthesis involves systematic investigation of multiple reaction parameters to maximize yield, purity, and efficiency [25] [26]. Contemporary optimization strategies employ statistical design of experiments and computational modeling to identify optimal reaction conditions [25].

Temperature Optimization

Temperature control represents a critical parameter in the synthesis of 1,4-dichlorophthalazine, with optimal ranges varying depending on the specific synthetic methodology employed [1] [3]. For phosphorus pentachloride-based syntheses, temperatures of 140-150°C provide the optimal balance between reaction rate and product selectivity [3]. Higher temperatures may accelerate the reaction but can lead to decomposition of the desired product or formation of unwanted side products [26].

Kinetic studies have demonstrated that reaction rates follow Arrhenius behavior, with activation energies typically ranging from 80-120 kilojoules per mole depending on the chlorinating agent and solvent system [26]. Temperature optimization studies indicate that precise temperature control within ±2°C is essential for reproducible yields [25].

Solvent System Optimization

Solvent selection significantly influences the success of 1,4-dichlorophthalazine synthesis, with polar aprotic solvents generally providing superior results [1] [8]. Acetonitrile and dichloromethane have emerged as preferred solvents due to their ability to solubilize both organic substrates and inorganic chlorinating agents [1] [8]. The solvent choice affects both the reaction kinetics and the selectivity of the chlorination process [8].

Comparative studies have shown that acetonitrile provides enhanced stability for phosphorus-based chlorinating agents while facilitating efficient heat transfer during the reaction [1]. Dichloromethane offers advantages in product isolation and purification, particularly for crystallization-based purification strategies [8]. Solvent optimization also considers recovery and recycling potential to minimize environmental impact [8].

Catalyst Loading Optimization

For catalyzed synthetic routes, catalyst loading optimization balances reaction efficiency against economic considerations [1] [28]. Studies with 4-dimethylaminopyridine catalyst have shown optimal loadings in the range of 0.01-0.1 molar ratio relative to the substrate [1]. Higher catalyst loadings improve reaction rates and conversions but increase production costs and may complicate product purification [28].

The catalyst optimization process involves evaluation of both catalytic activity and selectivity across a range of loading levels [28]. Kinetic modeling has been employed to determine the minimum effective catalyst concentration while maintaining acceptable reaction rates [28]. For 1,4-dichlorophthalazine synthesis, catalyst loadings of 0.05 molar ratio typically provide optimal performance [1].

Substrate Concentration Effects

Substrate concentration optimization addresses the balance between reaction efficiency and potential mass transfer limitations [26]. Concentration studies for 1,4-dichlorophthalazine synthesis indicate optimal substrate concentrations in the range of 0.05-0.2 molar in the chosen solvent system [26]. Higher concentrations may lead to increased reaction rates but can also promote side reactions or precipitation of intermediates [26].

Dilute reaction conditions (0.05 molar) have been shown to provide improved selectivity and reduced side product formation, particularly in light-driven synthetic approaches [26]. However, dilute conditions require larger reactor volumes and may not be economically viable for large-scale production [26].

| Parameter | Optimal Range | Effect on Yield | Critical Considerations |

|---|---|---|---|

| Reaction Temperature | 140-150°C for phosphorus pentachloride method | Higher temp increases rate but may cause decomposition | Balance between rate and selectivity |

| Reaction Time | 4-6 hours for sealed vessel | Longer time improves conversion up to optimum | Monitor for side product formation |

| Catalyst Loading | 0.01-0.1 molar ratio for catalysts | Higher loading improves rate but increases cost | Cost-benefit analysis required |

| Solvent Choice | Acetonitrile or dichloromethane | Polar aprotic solvents favor nucleophilic substitution | Solvent recovery and recycling |

| Substrate Concentration | 0.05-0.2 molar in solvent | Higher concentration increases rate but may cause side reactions | Heat and mass transfer limitations |

| Pressure | 1-5 atm for sealed methods | Higher pressure improves yield in sealed methods | Safety and equipment requirements |

| Stirring Speed | 200-400 rpm for homogeneous mixing | Adequate mixing essential for heterogeneous reactions | Scale-up considerations for mixing |

Green Chemistry Approaches for 1,4-Dichlorophthalazine Synthesis

Green chemistry principles have been increasingly applied to the synthesis of 1,4-dichlorophthalazine, focusing on waste reduction, energy efficiency, and the use of environmentally benign reagents and solvents [14] [15] [31]. These approaches aim to minimize the environmental impact of synthetic processes while maintaining or improving synthetic efficiency [14].

Solvent-Free Synthesis

Solvent-free synthetic methodologies have been developed to eliminate the use of organic solvents in the preparation of phthalazine derivatives [31]. These approaches utilize solid-state mixing techniques where reactants are combined in the absence of liquid media [31]. The solvent-free methodology typically employs mechanical grinding or ultrasonic activation to promote molecular contact and reaction [31].

The solvent-free approach for phthalazine synthesis achieves yields of 70-85% while completely eliminating solvent waste streams [31]. This methodology is particularly effective for condensation reactions between phthalhydrazide and aromatic aldehydes, which can subsequently undergo chlorination to afford 1,4-dichlorophthalazine [31]. The absence of solvents simplifies product isolation and reduces purification requirements [31].

Microwave-Assisted Green Synthesis

Microwave-assisted synthesis represents a green chemistry approach that significantly reduces energy consumption and reaction times [14] [15]. The microwave methodology enables reactions to proceed under milder conditions while achieving comparable or superior yields to conventional heating methods [14]. Energy efficiency studies indicate that microwave-assisted synthesis can reduce energy consumption by 60-80% compared to conventional thermal heating [15].

The green microwave approach utilizes ionic liquids or green solvents such as ethyl lactate as reaction media [15]. These solvents are biodegradable and exhibit low toxicity compared to traditional organic solvents [15]. The combination of microwave heating and green solvents achieves yields ranging from 75-94% for phthalazine derivatives [15].

Ionic Liquid Catalysis

Ionic liquid catalysis has emerged as a sustainable approach for phthalazine synthesis, offering recyclable catalyst systems with reduced environmental impact [24]. Diisopropyl ethyl ammonium acetate has been employed as a task-specific ionic liquid catalyst for the synthesis of phthalazine derivatives [24]. The ionic liquid catalyst can be recycled and reused multiple times without significant loss of catalytic activity [24].

The ionic liquid approach demonstrates yields of 65-90% while providing excellent catalyst recovery rates [24]. The low volatility of ionic liquids eliminates vapor emissions and reduces worker exposure to hazardous chemicals [24]. The recyclability of the ionic liquid catalyst system reduces overall chemical waste and improves process economics [24].

Solid Acid Catalysis

Solid acid catalysts provide a heterogeneous alternative to traditional homogeneous acid catalysts, enabling easier separation and catalyst recovery [29]. Para-toluenesulfonic acid supported on silica has been employed for the synthesis of phthalazine derivatives under environmentally benign conditions [29]. The solid acid approach eliminates the need for liquid acid waste neutralization and disposal [29].

The heterogeneous catalysis methodology achieves yields of 60-80% with excellent catalyst stability and reusability [29]. The solid catalyst can be recovered by simple filtration and regenerated through thermal treatment [29]. This approach significantly reduces chemical waste generation and simplifies downstream processing requirements [29].

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis utilizes acoustic cavitation to enhance reaction rates and yields under mild conditions [31]. The ultrasonic methodology employs frequencies of 20-40 kilohertz to promote molecular mixing and activate chemical transformations [31]. This approach enables reactions to proceed at lower temperatures and shorter reaction times compared to conventional methods [31].

The ultrasound-assisted approach for phthalazine synthesis achieves yields of 70-95% while operating at ambient temperatures [31]. The enhanced mass transfer resulting from acoustic cavitation improves reaction efficiency and reduces energy requirements [31]. The methodology is particularly effective when combined with solvent-free conditions to maximize environmental benefits [31].

| Approach | Green Principles | Environmental Benefits | Yield Range (%) | Limitations |

|---|---|---|---|---|

| Solvent-free synthesis | Waste reduction, atom economy | No organic solvent waste | 70-85 | Limited substrate scope |

| Microwave-assisted synthesis | Energy efficiency, reduced reaction time | Lower energy consumption | 75-94 | Equipment investment required |

| Ionic liquid catalysis | Recyclable catalyst, reduced volatility | Reduced volatile organic compounds | 65-90 | Higher catalyst cost |

| Solid acid catalysis | Heterogeneous catalysis, easy separation | Minimized catalyst waste | 60-80 | Slower reaction rates |

| Ultrasound-assisted synthesis | Enhanced mass transfer, mild conditions | Reduced reaction time and temperature | 70-95 | Requires optimization of frequency |

Scale-up Considerations and Industrial Production Methods

The transition from laboratory-scale synthesis to industrial production of 1,4-dichlorophthalazine requires careful consideration of multiple factors including heat and mass transfer, mixing efficiency, process control, and economic viability [17] [18]. Scale-up methodologies must address the fundamental differences between small-scale and large-scale chemical processes [18].

Heat Transfer Considerations

Heat transfer becomes increasingly challenging as reaction scale increases due to the decreasing surface area to volume ratio in larger reactors [18]. Laboratory-scale reactions benefit from efficient heat dissipation through vessel walls, while industrial-scale processes require sophisticated heat exchanger designs [18]. The exothermic nature of chlorination reactions necessitates careful thermal management to prevent runaway reactions and ensure product quality [18].

Industrial-scale synthesis of 1,4-dichlorophthalazine typically employs jacketed reactors with internal cooling coils or external heat exchangers to maintain precise temperature control [17]. Heat transfer calculations must account for the thermal properties of reaction mixtures and the heat generation rates associated with chemical transformations [18]. Temperature uniformity across large reaction volumes requires optimization of heat transfer surface area and coolant flow rates [18].

Mass Transfer and Mixing Optimization

Effective mixing becomes more complex at industrial scale due to the increased reactor dimensions and potential for concentration gradients [18]. Laboratory-scale magnetic stirring is replaced by high-efficiency mechanical impellers designed to provide uniform mixing throughout large reaction volumes [18]. The power requirements for mixing increase significantly with scale, necessitating careful impeller design and motor sizing [18].

Mass transfer limitations can significantly impact reaction rates and selectivity in large-scale processes [18]. The chlorination of phthalazine substrates involves heterogeneous mixing of organic and inorganic phases, requiring specialized mixing strategies to ensure adequate contact between reactants [18]. Computational fluid dynamics modeling is often employed to optimize impeller design and positioning for maximum mixing efficiency [17].

Process Control and Automation

Industrial production requires comprehensive process control systems to monitor and maintain optimal reaction conditions [17] [18]. Automated systems continuously monitor parameters such as temperature, pressure, flow rates, and composition to ensure consistent product quality [17]. Advanced process control strategies employ feedback loops and predictive algorithms to adjust operating conditions in real-time [18].

The implementation of process analytical technology enables continuous monitoring of reaction progress and product formation [17]. Near-infrared spectroscopy and other analytical techniques provide real-time data on reaction conversion and product purity [17]. Automated sampling and analysis systems ensure consistent quality control throughout the production campaign [18].

Equipment Design and Materials of Construction

Industrial-scale equipment must be constructed from materials that are compatible with the corrosive nature of chlorinating agents [17] [18]. Stainless steel reactors with specialized coatings or linings are typically required to prevent corrosion and contamination [18]. The selection of materials of construction must consider both chemical compatibility and mechanical properties under operating conditions [17].

Reactor design must accommodate the specific requirements of 1,4-dichlorophthalazine synthesis, including provisions for inert atmosphere operation, pressure capability, and specialized charging and discharge systems [17]. The handling of solid products requires consideration of filtration, washing, and drying equipment designed for hazardous materials [18].

Economic and Regulatory Considerations

The economic viability of industrial-scale 1,4-dichlorophthalazine production depends on factors including raw material costs, energy requirements, labor costs, and capital investment [17]. Process optimization focuses on maximizing yield and minimizing waste to improve overall process economics [18]. The selection of synthetic methodology must balance performance with cost considerations [17].

Regulatory compliance requirements significantly impact industrial production processes [18]. Environmental regulations governing emissions, waste disposal, and worker exposure must be addressed through appropriate engineering controls and waste treatment systems [17]. Process validation and documentation requirements ensure consistent product quality and regulatory compliance [18].

| Aspect | Laboratory Scale | Pilot Scale | Industrial Scale | Key Challenges |

|---|---|---|---|---|

| Heat Transfer | Easy heat dissipation | Heat transfer limitations emerge | Heat exchanger design critical | Temperature uniformity |

| Mass Transfer | Good mixing in small volumes | Mass transfer becomes limiting | Diffusion limitations significant | Concentration gradients |

| Mixing Efficiency | Magnetic stirring adequate | Mechanical stirring required | High-efficiency impellers | Power requirements increase |

| Safety Considerations | Fume hood protection | Enhanced safety protocols | Comprehensive safety systems | Regulatory compliance |

| Equipment Requirements | Standard glassware | Specialized reactors needed | Purpose-built equipment | Capital investment |

| Process Control | Manual monitoring | Automated monitoring systems | Full process automation | Process validation |

| Quality Control | Small sample analysis | Representative sampling | Continuous quality monitoring | Batch-to-batch consistency |